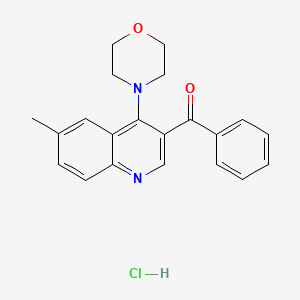
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride is a useful research compound. Its molecular formula is C21H21ClN2O2 and its molecular weight is 368.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Research has delved into the synthesis of compounds with structural elements akin to 3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride, highlighting their potential biological activities. For instance, studies on the synthesis of furoquinolines and their derivatives have revealed significant anti-inflammatory, analgesic, and antifertility activities. These findings suggest the utility of such compounds in pharmaceutical applications, where they might serve as leads for the development of new therapeutic agents (J. Sharada, Kumari Bhimineni Ratna, M. Rao, 1987).
Oxidative Radical Cyclizations
The exploration of oxidative radical cyclizations highlights the chemical versatility of quinoline derivatives. A study demonstrated the effective synthesis of highly functionalized quinolines from enamines, indicating the compatibility of morpholinocarbonyl and benzoyl groups with these reaction conditions. This suggests potential pathways for synthesizing novel quinoline derivatives with varying functionalities, which could be valuable in material science and organic synthesis (P. Tsai et al., 2013).
Novel Syntheses and Transformations
The facile synthesis of novel quinoline derivatives has been achieved through various synthetic routes. These routes involve innovative methods such as the one-pot reaction and the use of ultrasound irradiation, leading to the creation of compounds with potential applications in biochemistry and medicine due to their fluorophore properties (W. Gao et al., 2011). Such studies underscore the potential of quinoline derivatives in the development of new diagnostic tools and therapeutic agents.
Catalytic Applications
Research into the catalytic uses of quinoline derivatives has yielded promising results. For instance, the preparation of pincer catalysts using 2-aminomethylbenzo[h]quinoline derivatives has demonstrated their efficacy in ketone reduction. This underscores the potential of such compounds in catalysis, offering a pathway to more efficient and selective synthesis processes in organic chemistry (S. Facchetti et al., 2016).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of quinoline derivatives have been a subject of interest, with studies showing that certain compounds exhibit significant activity against MRSA and other microbial strains. This indicates the potential of quinoline derivatives in the development of new antimicrobial agents, which could be crucial in combating antibiotic-resistant bacteria (Min-Min Zhao et al., 2015).
作用機序
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to have significant pharmaceutical and biological activities
Mode of Action
It’s worth noting that quinoline derivatives have been shown to display different tautomeric forms, which could potentially influence their interaction with biological targets .
Biochemical Pathways
The specific biochemical pathways affected by 3-Benzoyl-6-methyl-4-(morpholin-4-yl)quinoline hydrochloride are currently unknown. Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Quinoline derivatives have been associated with a wide range of biological activities, suggesting potential therapeutic applications .
特性
IUPAC Name |
(6-methyl-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2.ClH/c1-15-7-8-19-17(13-15)20(23-9-11-25-12-10-23)18(14-22-19)21(24)16-5-3-2-4-6-16;/h2-8,13-14H,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPCVDGLPDMPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3009496.png)
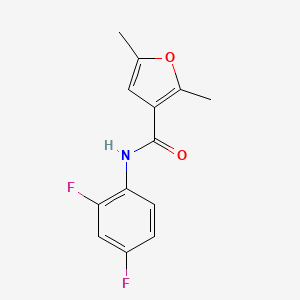
![1'-((4-(Trifluoromethyl)benzyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B3009500.png)
![2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B3009503.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B3009504.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009506.png)
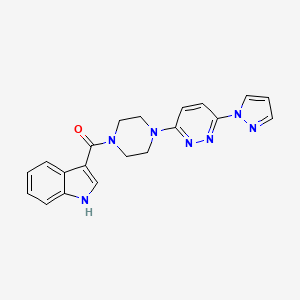
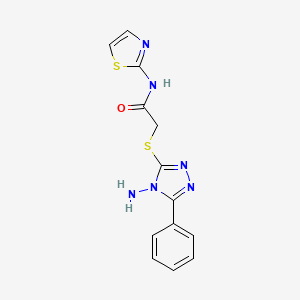
![3-(4-propylphenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3009510.png)
![6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3009511.png)
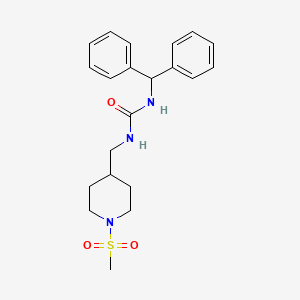
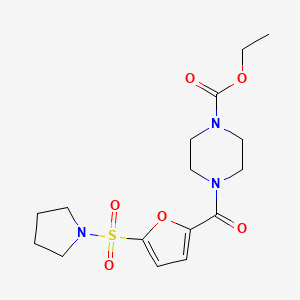
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)
